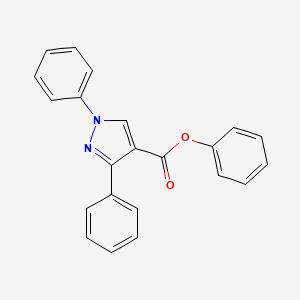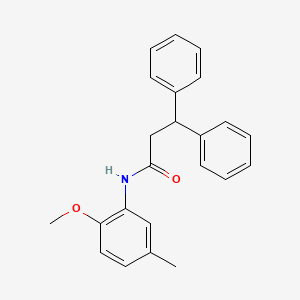
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by inhibiting specific enzymes or receptors. For example, in cancer research, this compound has been found to inhibit tubulin polymerization, which is essential for cell division. In neuroscience, it has been suggested that this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In neuroscience, it has been found to reduce brain damage and improve neurological function in animal models of ischemic brain injury. In cardiovascular diseases, it has been found to inhibit platelet aggregation and thrombus formation.
実験室実験の利点と制限
The advantages of using 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide in lab experiments include its potential therapeutic applications in various fields and its relatively simple synthesis method. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its mechanism of action and pharmacological properties.
将来の方向性
There are several future directions for the research on 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide. In cancer research, further studies are needed to investigate its potential as a chemotherapeutic agent and to optimize its cytotoxic activity against cancer cells. In neuroscience, future studies could focus on its potential as a neuroprotective agent in other neurological disorders such as Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, further studies are needed to investigate its potential as an antiplatelet agent and to optimize its pharmacological properties. Overall, the research on 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide has great potential for the development of new therapeutic agents in various fields.
合成法
The synthesis of 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, this compound has shown promising cytotoxic activity against human cancer cell lines such as MCF-7, HeLa, and A549. In neuroscience, it has been studied for its potential as a neuroprotective agent against ischemic brain injury. In cardiovascular diseases, it has been investigated for its potential as an antiplatelet agent.
特性
IUPAC Name |
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-8-6-9(2)17-14(16-8)18-13(19)10-4-5-12(20-3)11(15)7-10/h4-7H,1-3H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOMUFQKWFEFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)

![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)


![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)


